molecular formula C30H32O8 B12100939 a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate

a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate

Cat. No.: B12100939
M. Wt: 520.6 g/mol
InChI Key: YIPCTKCPIQXJBP-UHFFFAOYSA-N
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Description

a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is a derivative of glucose, modified with acetyl and triphenylmethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.

    Formation of Glycosidic Bond: Methylation of the anomeric hydroxyl group to form the glycoside.

    Introduction of Triphenylmethyl Group: The triphenylmethyl group is introduced at the 6-O position using triphenylmethyl chloride in the presence of a base.

    Deprotection: Removal of the acetyl protecting groups to yield the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.

    Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.

    Substitution: The triphenylmethyl group can be substituted under specific conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong acids or bases, depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and other biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate involves its interaction with specific molecular targets. The acetyl and triphenylmethyl groups can influence the compound’s binding affinity and specificity for these targets. The glycosidic bond plays a crucial role in its biological activity, affecting how it is recognized and processed by enzymes.

Comparison with Similar Compounds

Similar Compounds

    a-D-Glucopyranoside, methyl 6-O-(benzyl)-, 2,3-diacetate: Similar structure but with a benzyl group instead of a triphenylmethyl group.

    a-D-Glucopyranoside, methyl 6-O-(tert-butyl)-, 2,3-diacetate: Contains a tert-butyl group instead of a triphenylmethyl group.

Uniqueness

a-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)-, 2,3-diacetate is unique due to the presence of the bulky triphenylmethyl group, which can significantly affect its chemical and biological properties. This makes it a valuable compound for studying steric effects and molecular interactions.

Properties

Molecular Formula

C30H32O8

Molecular Weight

520.6 g/mol

IUPAC Name

[3-acetyloxy-5-hydroxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] acetate

InChI

InChI=1S/C30H32O8/c1-20(31)36-27-26(33)25(38-29(34-3)28(27)37-21(2)32)19-35-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-29,33H,19H2,1-3H3

InChI Key

YIPCTKCPIQXJBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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